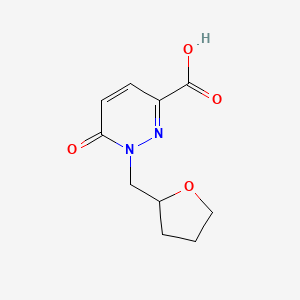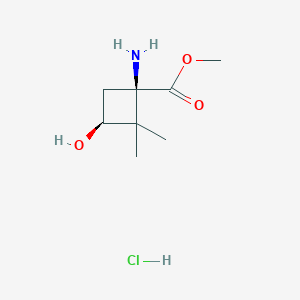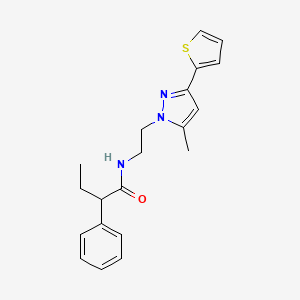
1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea, also known as DMPEU, is a synthetic compound that has been extensively researched for its potential applications in various scientific fields. DMPEU is a urea derivative that is structurally similar to other compounds that have been shown to exhibit promising biological activities.
Wirkmechanismus
The exact mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea is not fully understood. However, it has been proposed that 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea may act by inhibiting the activity of certain enzymes or receptors in the body, leading to its biological effects.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has been shown to exhibit various biochemical and physiological effects, including inhibition of tumor cell growth, reduction of inflammation, and alleviation of pain. 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has also been shown to modulate the activity of certain neurotransmitters in the brain, leading to its potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea also has some limitations, including its limited solubility in certain solvents and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea. One potential area of investigation is the development of more efficient and cost-effective synthesis methods for 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea. Another area of research is the identification of the specific enzymes or receptors targeted by 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea, which may lead to the development of more potent and selective analogs. Additionally, further studies are needed to investigate the potential applications of 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Synthesemethoden
1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea can be synthesized through a multi-step process involving the reaction of 2,3-dimethoxybenzaldehyde with 2-methoxy-2-(thiophen-3-yl)ethylamine to form an intermediate compound. This intermediate is then reacted with urea in the presence of a catalyst to form 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has been extensively investigated for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has been shown to exhibit promising biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Eigenschaften
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(2-methoxy-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-20-13-6-4-5-12(15(13)22-3)18-16(19)17-9-14(21-2)11-7-8-23-10-11/h4-8,10,14H,9H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUVHBBSCWHNQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC(C2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2912626.png)
![2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2912627.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2912629.png)



![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2912638.png)
![(1R,4R,7S,11S,12R)-1,5,5,15,15,17,17-Heptamethyl-8-methylidene-12-propan-2-yl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadec-13(18)-ene-14,16-dione](/img/structure/B2912639.png)




![1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione](/img/structure/B2912648.png)
